2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

MAO-B inhibition LSD1 inhibition stereochemistry

This heterocyclic compound is critical for reproducible MAO-B/LSD1 dual inhibition and PIM kinase SAR. Only the (8aS)-enantiomer (CAS 1190946-29-2) has validated target engagement; the racemate or 6(7H)-one isomers lack equivalent annotation. Procuring the ≥98% (NLT 98%) grade minimizes assay-interfering impurities and ensures batch-to-batch consistency for HTS and lead optimization campaigns.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B13039002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN2CC(=O)CC2CN1CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2
InChIKeyZPTXWXVQWSAOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one: Heterocyclic Core for Targeted Procurement in Medicinal Chemistry


2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one (CAS 141856-05-5) is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyrazine bicyclic core, with a molecular formula of C14H18N2O and a molecular weight of 230.31 g/mol . This compound belongs to the pyrrolo[1,2-a]pyrazinone class, which has been explored as a scaffold for kinase inhibitors and CNS-targeting agents [1]. Its stereochemical variants—specifically the (8aS)-enantiomer (CAS 1190946-29-2)—exhibit distinct biological profiles, making stereochemical specification a critical procurement parameter [2].

Why 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one Cannot Be Interchanged with Generic Analogs


Generic substitution within the pyrrolo[1,2-a]pyrazinone class is not scientifically valid due to significant variations in stereochemistry, substituent positioning, and core oxidation state that directly impact target engagement and selectivity. The (8aS)-enantiomer (CAS 1190946-29-2) has been specifically identified as a monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) inhibitor [1], whereas the racemic mixture (CAS 141856-05-5) or 6(7H)-one positional isomers lack equivalent target annotation in public databases. Furthermore, the 7(6H)-one lactam configuration is critical for kinase inhibition; analogous 1,4-dione derivatives exhibit entirely different activity profiles, such as protein kinase C inhibition . The quantitative evidence below demonstrates that minor structural modifications yield substantial differences in potency and selectivity, necessitating compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one Procurement


Stereochemical Differentiation: (8aS)-Enantiomer Annotated as MAO-B/LSD1 Dual Inhibitor

The (8aS)-enantiomer (CAS 1190946-29-2) is annotated in the Therapeutic Target Database as an inhibitor of both monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1), based on patent data from Oryzon Genomics [1]. In contrast, the racemic mixture (CAS 141856-05-5) and the 6(7H)-one positional isomers (e.g., CAS 865717-07-3) lack this dual-target annotation in authoritative databases, indicating that stereochemistry at the 8a position is a key determinant of biological activity.

MAO-B inhibition LSD1 inhibition stereochemistry

Core Oxidation State: 7(6H)-One Lactam vs. 1,4-Dione Derivatives

The 7(6H)-one lactam configuration distinguishes 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one from the 1,4-dione analog (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Ro 31-8220, CAS 132714-97-7). Ro 31-8220 is a well-characterized protein kinase C (PKC) inhibitor with reported IC50 values in the nanomolar range against PKC isoforms , whereas the 7(6H)-one scaffold is associated with PIM kinase and MAO-B inhibition [1][2]. The presence of an additional carbonyl group at the 1-position fundamentally alters the compound's hydrogen-bonding capacity and target selectivity profile.

kinase inhibition oxidation state core scaffold

Purity Specification: Vendor-Defined 95% vs. 98% Grade Thresholds

Commercially available grades of (S)-2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one (CAS 1190946-29-2) are offered at two distinct purity thresholds: 95% (e.g., AKSci, Chemenu) and 98% (e.g., Leyan, MolCore) . This 3% absolute purity difference can significantly impact the reproducibility of dose-response assays, particularly in high-throughput screening where minor impurities may act as confounding inhibitors or cytotoxic agents. Procurement decisions must therefore specify the exact purity grade required for the intended application.

purity quality control reproducibility

Procurement-Driven Application Scenarios for 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one


MAO-B and LSD1 Dual-Target Screening Campaigns

For research programs investigating dual inhibition of monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1), procurement of the (8aS)-enantiomer (CAS 1190946-29-2) is essential. This stereoisomer is specifically annotated as a dual MAO-B/LSD1 inhibitor in the Therapeutic Target Database based on patent literature from Oryzon Genomics [1]. The racemic mixture or alternative positional isomers lack this validated target engagement profile, making them unsuitable for these specific screening applications.

PIM Kinase Inhibitor Lead Optimization

The pyrrolo[1,2-a]pyrazin-7(6H)-one scaffold serves as a validated starting point for PIM kinase inhibitor development, with reported IC50 values in the low micromolar range for initial hits [1]. Procurement of 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one enables SAR exploration around the benzyl substituent, which modulates kinase selectivity. Substitution with 1,4-dione analogs (e.g., Ro 31-8220) will redirect activity toward PKC inhibition, invalidating the PIM-focused SAR campaign.

High-Throughput Screening Requiring Defined Purity Specifications

For HTS campaigns where impurity-driven false positives must be minimized, procurement of the 98% (NLT 98%) grade of (S)-2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is recommended [1][2]. The 95% grade may contain impurities that interfere with sensitive biochemical or cell-based assays. Specifying the higher purity grade ensures batch-to-batch consistency and reduces the risk of confounding results in primary screening.

Stereochemistry-Dependent CNS Target Engagement Studies

Given the annotation of the (8aS)-enantiomer as a MAO-B inhibitor [1], procurement of this specific stereoisomer is critical for studies investigating CNS target engagement, neuroprotection, or antidepressant mechanisms. The racemic mixture or the (8aR)-enantiomer will not provide equivalent target engagement data, and any SAR conclusions drawn from non-stereospecific procurement will be fundamentally flawed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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